
Homoserine lactone
Overview
Description
Homoserine lactone (HSL) is a cyclic ester derived from homoserine, a non-proteinogenic amino acid. It serves as a core structural component of N-acyl-homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing (QS). AHLs regulate gene expression in response to population density, enabling bacteria to coordinate virulence, biofilm formation, and symbiosis . The general structure of AHLs consists of a this compound ring linked to an acyl side chain, which varies in length (C4–C18) and substitution (e.g., 3-oxo, 3-hydroxy) depending on the bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoserine lactone can be synthesized from methionine. Methionine reacts with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of bacterial cultures that naturally produce this compound. The bacteria are cultured under controlled conditions, and the this compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Homoserine lactone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where different functional groups replace the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while reduction can yield reduced forms .
Scientific Research Applications
Quorum Sensing in Bacteria
Understanding Bacterial Communication:
Homoserine lactones are key signaling molecules used by many Gram-negative bacteria to communicate and coordinate group behaviors based on population density. This process, known as quorum sensing, allows bacteria to regulate gene expression collectively, leading to behaviors such as bioluminescence, biofilm formation, and virulence factor production.
- Case Study: Pseudomonas aeruginosa
Pseudomonas aeruginosa utilizes AHLs to regulate virulence factors. Research indicates that manipulating AHL signaling can reduce pathogenicity, presenting potential therapeutic strategies against infections caused by this opportunistic pathogen .
Plant Interactions
Influencing Plant Growth and Immunity:
Recent studies have shown that AHLs can influence plant growth and development by altering gene expression and protein profiles. For example, the application of AHLs has been found to enhance root development and modulate responses to environmental stressors.
- Case Study: Arabidopsis thaliana
In Arabidopsis thaliana, various AHLs have been shown to induce changes in gene expression related to immune responses and root architecture. This suggests that AHLs could be utilized to improve plant resilience against pathogens .
Biotechnological Applications
Bioremediation and Biofouling Control:
AHLs are being explored for their potential in bioremediation efforts and controlling biofouling in industrial settings. By understanding the signaling pathways mediated by AHLs, researchers aim to develop strategies that enhance microbial degradation of pollutants.
- Case Study: Nitrobacter winogradskyi
The discovery of a novel AHL signal from Nitrobacter winogradskyi has implications for nitrification processes in agricultural systems. This finding highlights the potential for using AHLs to optimize nitrogen conversion processes in soil management .
Antimicrobial Properties
Combatting Antibiotic Resistance:
Research has indicated that certain AHLs possess antimicrobial properties against various pathogens. This characteristic can be harnessed to develop new antimicrobial agents or enhance the efficacy of existing antibiotics.
- Case Study: Antimicrobial Activity
Studies have demonstrated that specific AHLs can inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Staphylococcus aureus, suggesting their potential as therapeutic agents in combating antibiotic-resistant infections .
Biosensors Development
Utilizing AHLs for Detection Systems:
The ability of AHLs to signal bacterial presence has led to their application in biosensor technologies. These biosensors can detect specific bacterial populations or monitor environmental conditions based on changes in AHL concentrations.
Mechanism of Action
Homoserine lactone exerts its effects through quorum sensing. It acts as an autoinducer, a signaling molecule that bacteria produce and release into their environment. When the concentration of this compound reaches a certain threshold, it binds to specific receptor proteins, such as LuxR-type proteins, in the bacterial cells. This binding activates the transcription of target genes, leading to changes in bacterial behavior, such as biofilm formation, virulence, and bioluminescence .
Comparison with Similar Compounds
AHLs are part of a broader family of lactone-based signaling molecules. Below is a detailed comparison of HSL derivatives and structurally/functionally related compounds:
Structural Variants of AHLs
AHLs differ in acyl chain length and substituents, which influence their receptor specificity, stability, and biological activity.
Key Observations :
- Chain Length : Shorter chains (C4–C8) are more volatile and diffuse rapidly, while longer chains (C10–C18) exhibit higher receptor affinity and persistence .
- Substituents: 3-Oxo groups enhance receptor binding (e.g., LasR in P. aeruginosa), whereas 3-hydroxy groups reduce stability due to susceptibility to lactonase degradation .
Functional Comparison with Non-AHL Lactones
Mechanistic Insights :
- AHLs require acyl chains for receptor interaction, unlike AI-2, which uses a borate moiety for cross-species communication .
- Non-acylated HSLs (e.g., this compound) are enzymatically inert in QS but serve as precursors for AHL biosynthesis .
Stability and Degradation Pathways
AHL stability varies significantly across derivatives:
- 3-Oxo-AHLs : Prone to pH-dependent hydrolysis and enzymatic degradation by lactonases (e.g., AiiA) .
- 3-Hydroxy-AHLs : Resistant to lactonases but susceptible to oxidoreductases (e.g., Rhodococcus erythropolis W2) .
- Unsubstituted AHLs : More stable but less potent in QS activation .
Degradation Data :
- R. erythropolis W2 degrades 3-oxo-C10-HSL to 3-hydroxy-C10-HSL with a 90% efficiency within 2 hours, while unsubstituted C10-HSL degradation is <10% under the same conditions .
Biological Activity
Homoserine lactones (HSLs), particularly N-acyl homoserine lactones (AHLs), are small signaling molecules primarily produced by Gram-negative bacteria. They play a crucial role in quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. This article explores the biological activity of homoserine lactones, focusing on their mechanisms, effects on various organisms, and implications in microbial ecology and biotechnology.
Overview of Homoserine Lactones
Homoserine lactones are characterized by their lactone ring structure and an acyl side chain. The most studied AHL is N-(3-oxo-dodecanoyl)homoserine lactone (3-oxo-C12-HSL), which is known for its role in regulating virulence factors in Pseudomonas aeruginosa. Other common AHLs include C4-HSL, C6-HSL, and C8-HSL, each varying in their acyl chain length and biological activity.
Quorum Sensing
AHLs function as autoinducers in quorum sensing systems. When the concentration of AHLs reaches a threshold level, they bind to specific receptors (e.g., LuxR-type proteins) within bacterial cells, triggering the expression of target genes involved in biofilm formation, virulence, and bioluminescence. This process is critical for the survival and adaptability of bacterial populations in various environments.
Table 1: Common AHLs and Their Biological Functions
AHL Structure | Source Organism | Biological Function |
---|---|---|
N-(3-oxo-dodecanoyl)HSL | Pseudomonas aeruginosa | Virulence factor regulation |
N-hexanoyl-HSL | Vibrio fischeri | Bioluminescence activation |
N-octanoyl-HSL | Serratia marcescens | Biofilm formation |
N-butyryl-HSL | Agrobacterium tumefaciens | Plant virulence modulation |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of AHLs against various pathogens. For instance, extracts containing AHLs from Paenibacillus kribbensis exhibited significant antibacterial activity against foodborne pathogens, demonstrating zones of inhibition ranging from 13.01 mm to 15.71 mm . This suggests that AHLs can disrupt bacterial cell membranes, leading to cell lysis.
Biofilm Formation
AHLs are also implicated in biofilm formation. In a study involving Hafnia alvei, the presence of AHLs was detected in both sessile and planktonic cells, indicating their role in biofilm development . The ability to form biofilms is critical for bacterial survival in hostile environments and contributes to antibiotic resistance.
Table 2: Effects of AHLs on Biofilm Formation
Bacterial Strain | AHL Type | Biofilm Formation Observed |
---|---|---|
Hafnia alvei | Various AHLs | Yes |
Pseudomonas aeruginosa | C12-HSL | Yes |
Escherichia coli | C4-HSL | Yes |
Implications in Biotechnology
The unique properties of homoserine lactones make them valuable in biotechnological applications. For example, manipulating AHL signaling pathways can enhance the production of beneficial compounds in industrial microbiology. Furthermore, understanding AHL-mediated communication can lead to novel strategies for controlling pathogenic bacteria through quorum quenching—interfering with the signaling process to prevent biofilm formation and virulence expression.
Q & A
Basic Research Questions
Q. What are the standard methods for detecting N-acyl homoserine lactones (AHLs) in bacterial cultures?
AHL detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. LC-MS/MS allows identification based on molecular formula, retention time, and fragmentation patterns, with detection limits as low as 0.5 nM for certain AHLs . Alternatively, GFP-based biosensors (e.g., luxR-PluxI fused to unstable GFP) enable real-time, single-cell resolution monitoring of AHL concentrations in mixed microbial communities . For enzymatic assays, acyl-homoserine lactone synthases can be analyzed via radioactive labeling (e.g., S-adenosylmethionine) coupled with thin-layer chromatography .
Q. How do pH and temperature influence AHL stability during experimental workflows?
AHL stability is highly dependent on lactonolysis, a pH-dependent ring-opening reaction. At physiological pH (7.0–7.5), short-chain AHLs (e.g., N-butanoyl-HSL) degrade faster than long-chain derivatives (e.g., N-3-oxo-dodecanoyl-HSL), with half-lives decreasing at higher temperatures (e.g., 37°C vs. 22°C) . To mitigate degradation, store AHL stock solutions in acidic conditions (pH ≤2.0) to favor lactone ring closure . For long-term experiments, validate AHL concentrations periodically via LC-MS/MS.
Q. What safety protocols are critical when handling homoserine lactones in laboratory settings?
Homoserine lactones (e.g., D-homoserine lactone) are classified as Acute Toxicity Category 4 (H302: harmful if swallowed). Use nitrile gloves resistant to permeation and avoid skin/eye contact. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation . Dispose of waste via approved hazardous material protocols, ensuring no release into waterways due to unknown aquatic toxicity .
Advanced Research Questions
Q. How can enzyme engineering optimize AHL synthesis for mechanistic studies?
Acyl-homoserine lactone synthases (e.g., LuxI homologs) can be engineered by modifying flexible loop regions to alter substrate specificity. For example, site-directed mutagenesis of Aeromonas AHL synthases enhances catalytic efficiency for non-natural acyl-ACP substrates . Additionally, Rhodococcus erythropolis W2 expresses oxidoreductases that reduce 3-oxo-AHLs to 3-hydroxy derivatives, enabling in situ modification of AHL signaling molecules . Coupling enzymatic synthesis with solid-phase extraction improves yield for rare long-chain AHLs (e.g., N-3-hydroxyicosanoyl-HSL) .
Q. What role do AHLs play in biofilm formation and resilience?
AHL-mediated quorum sensing regulates biofilm architecture and exoenzyme production. In Pseudomonas aeruginosa, LasR and RhlR activation by 3-oxo-C12-HSL and N-butyryl-HSL, respectively, upregulates extracellular polymeric substance (EPS) synthesis and pyocyanin production, enhancing biofilm resistance to biocides . In activated sludge, N-heptanoyl-HSL promotes chitinase activity in Aeromonas hydrophila, suggesting AHLs coordinate enzymatic degradation of complex substrates in multispecies biofilms .
Q. How do global regulators like GacA influence AHL-dependent virulence pathways?
In P. aeruginosa, the GacA/GacS two-component system amplifies AHL production by upregulating lasR and rhlR transcription. Overexpression of gacA on a multicopy plasmid accelerates N-butyryl-HSL synthesis and downstream virulence factors (e.g., lipase, cyanide) . Conversely, gacA deletion delays AHL accumulation, impairing cell-density-dependent gene expression. Cross-talk between GacA and the RpoS stationary-phase sigma factor further modulates AHL stability under nutrient-limited conditions .
Q. What novel analytical strategies address contradictions in AHL quantification across studies?
Discrepancies in AHL measurements often arise from matrix effects (e.g., extracellular polymeric substances in biofilms) or lactonolysis during extraction. To resolve this, use isotopically labeled internal standards (e.g., ¹³C₆-HSL) during LC-MS/MS analysis to correct for recovery losses . For environmental samples, precursor ion scanning (PIS) in positive-ion mode improves detection of low-abundance AHLs, while fragmentation search algorithms identify novel derivatives (e.g., unsaturated acyl chains) .
Properties
IUPAC Name |
3-aminooxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6305-38-0 (hydrobromide) | |
Record name | Homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00862589 | |
Record name | 3-Aminooxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-20-7 | |
Record name | Homoserine lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminooxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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